molecular formula C23H25NO5 B11229169 Dimethyl 5-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzene-1,3-dicarboxylate

Katalognummer: B11229169
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: TYBIBPJPIAKVBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzene ring substituted with dimethyl groups and a cyclopentane amido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring with dimethyl substitutions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The cyclopentane amido group is then introduced through an amide formation reaction, which involves the reaction of the corresponding acid chloride with cyclopentylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines, depending on the functional groups present.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE: shares similarities with other substituted benzene derivatives and cyclopentane amides.

    1,3,5-TRIMETHYLBENZENE: Another substituted benzene with three methyl groups.

    CYCLOPENTANE CARBOXYLIC ACID DERIVATIVES: Compounds with similar cyclopentane structures and carboxylate groups.

Uniqueness

The uniqueness of 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H25NO5

Molekulargewicht

395.4 g/mol

IUPAC-Name

dimethyl 5-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H25NO5/c1-15-6-8-18(9-7-15)23(10-4-5-11-23)22(27)24-19-13-16(20(25)28-2)12-17(14-19)21(26)29-3/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,27)

InChI-Schlüssel

TYBIBPJPIAKVBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.